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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl

Cat. No.: B3355309 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,5-
difluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including

pharmaceuticals and liquid crystals. The document is intended for researchers, scientists, and

professionals in drug development, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,5-difluorobiphenyl.

Table 1: ¹H NMR Spectral Data of 3,5-Difluorobiphenyl

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.61 - 7.55 m H-2', H-6'

7.49 - 7.42 m H-3', H-4', H-5'

7.28 tt J = 9.1, 2.3 H-4

7.18 ddd J = 8.2, 2.3, 1.0 H-2, H-6

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data of 3,5-Difluorobiphenyl
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Chemical Shift (δ) ppm Assignment

163.5 (dd, J = 247.5, 12.5 Hz) C-3, C-5

143.8 (t, J = 9.4 Hz) C-1

139.1 C-1'

129.2 C-3', C-5'

128.9 C-4'

127.2 C-2', C-6'

112.4 (dd, J = 21.1, 6.2 Hz) C-4

109.8 (t, J = 25.9 Hz) C-2, C-6

Solvent: CDCl₃, ¹H Decoupled

Table 3: ¹⁹F NMR Spectral Data of 3,5-Difluorobiphenyl

Chemical Shift (δ) ppm

-110.1

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

Table 4: Infrared (IR) Absorption Data of 3,5-Difluorobiphenyl

Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H Stretch

1625, 1590, 1450 Medium-Strong Aromatic C=C Bending

1310 Strong C-F Stretch

860 Strong C-H Out-of-plane Bending

Table 5: Mass Spectrometry (MS) Fragmentation Data of 3,5-Difluorobiphenyl
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m/z Relative Intensity (%) Assignment

190 100 [M]⁺ (Molecular Ion)

171 15 [M - F]⁺

152 10 [M - 2F]⁺ or [M - HF - F]⁺

95 20 [C₆H₄F]⁺

75 12 [C₆H₃]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3,5-difluorobiphenyl (typically 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard

for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a field

strength of 300 MHz or higher for protons.

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans

to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic region

(typically 0-10 ppm).

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is generally required due to the lower natural abundance of the ¹³C isotope.

¹⁹F NMR Acquisition: The fluorine NMR spectrum is recorded with proton decoupling. The

chemical shifts are referenced to an external standard, typically trichlorofluoromethane

(CFCl₃).
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2.2 Infrared (IR) Spectroscopy

Sample Preparation: A small amount of liquid 3,5-difluorobiphenyl is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a

solution of the compound in a volatile solvent like chloroform can be deposited on a salt

plate, and the solvent allowed to evaporate. For solid samples, a KBr pellet can be prepared

by grinding a small amount of the sample with dry KBr powder and pressing the mixture into

a translucent disk.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the

spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded first and automatically subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 3,5-difluorobiphenyl in a volatile organic solvent

(e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas

chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is

vaporized and separated before entering the mass spectrometer.

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In

EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation of the molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 3,5-difluorobiphenyl.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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